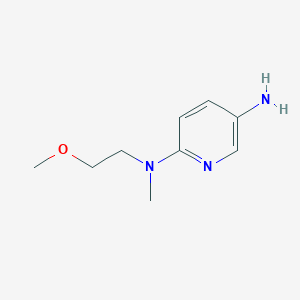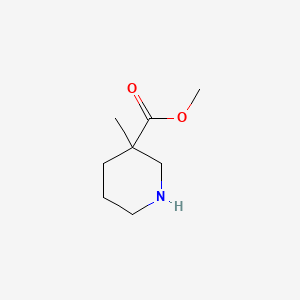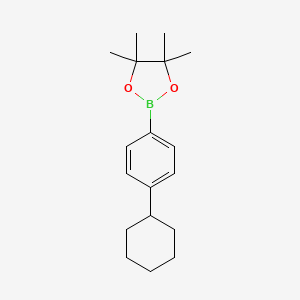
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . The cyclohexylphenyl part of the molecule refers to a phenyl (benzene) ring attached to a cyclohexyl group . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane part of the molecule refers to a boronic ester functional group .
Synthesis Analysis
Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing the compound. Additionally, the Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, could be relevant .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Chemistry
The compound has been actively used in various chemical synthesis processes. For instance, it's involved in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, demonstrating inhibitory activity against serine proteases including thrombin. These compounds have been studied both in solid state and in solution, showcasing significant chemical interactions (Spencer et al., 2002). Furthermore, the synthesis of Pinacolylboronate-Substituted Stilbenes leverages this compound, yielding boron-containing stilbene derivatives. This methodology, noted for its simplicity and high yield, is instrumental in creating new materials for LCD technology and exploring potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Biological and Medical Research
In the realm of biological and medical research, derivatives of this compound have been synthesized and studied for their lipogenesis inhibitory effects. Compounds like BF102 not only suppress lipogenic gene expression in mammalian hepatocytes but also inhibit cholesterol biosynthesis by targeting HMG-CoA reductase gene expression. Interestingly, preliminary in vivo data suggests a lack of significant toxicity at high doses, positioning BF102 as a promising candidate for lipid-lowering drugs (Das et al., 2011).
Material Science and Technology
The compound's derivatives have found applications in material science as well, particularly in the development of novel pyrene-based functional materials. For instance, a new 4-substituted pyrene derivative was synthesized and successfully applied for H2O2 detection in living cells, highlighting its potential in biomedical applications and material science (Nie et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that boronic acids and their esters, such as this compound, are only marginally stable in water . This could impact their bioavailability and distribution within the body.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the Suzuki–Miyaura cross-coupling reaction, which the compound participates in, requires specific conditions for optimal performance .
Biochemische Analyse
Biochemical Properties
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the transmetalation step in the coupling process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the organic group attached to boron is transferred to palladium, forming a new carbon-palladium bond. This process is crucial for the formation of carbon-carbon bonds in organic synthesis . Additionally, the compound’s stability and reactivity are influenced by its molecular structure, which includes a boron atom bonded to two oxygen atoms and a cyclohexylphenyl group.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that boronic esters can exhibit toxic effects at high doses. The compound’s impact on animal models would likely vary with dosage, with potential threshold effects and adverse reactions at higher concentrations .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic esters are generally metabolized through hydrolysis, leading to the formation of boronic acids and alcohols. Enzymes such as esterases may play a role in this process, affecting the compound’s metabolic flux and metabolite levels .
Transport and Distribution
Boronic esters are known to interact with cellular transporters and binding proteins, which can influence their localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Boronic esters can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s activity and function within cells .
Eigenschaften
IUPAC Name |
2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHPJCMZSCFGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682211 | |
| Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820223-94-7 | |
| Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)



![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
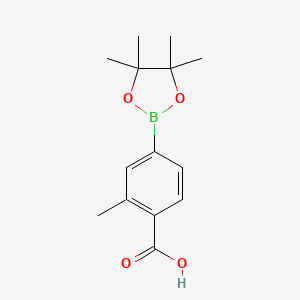
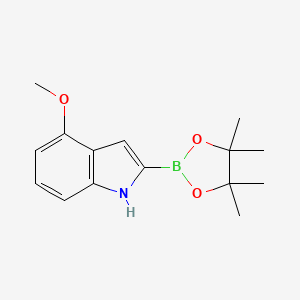

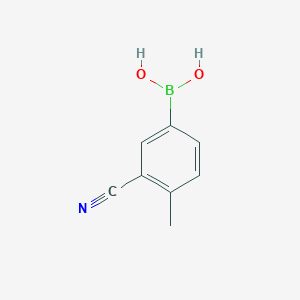
![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
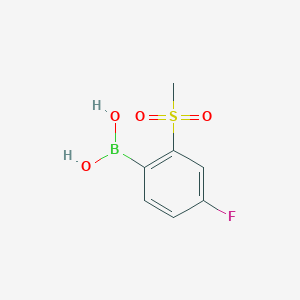
![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)
